molecular formula C20H23N3 B1668977 Cianopramine CAS No. 66834-24-0

Cianopramine

货号: B1668977
CAS 编号: 66834-24-0
分子量: 305.4 g/mol
InChI 键: LQXYCDLHSKICDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

氰普拉明是通过一系列化学反应合成的,涉及二苯并氮杂卓结构的形成。 合成路线通常包括在特定条件下使 3-氰基-10,11-二氢-5H-二苯并[b,f]氮杂卓与二甲氨基丙基氯反应

化学反应分析

氰普拉明会发生各种化学反应,包括:

    氧化: 它可以在特定条件下被氧化,尽管详细的途径没有得到广泛记录。

    还原: 还原反应可以改变其官能团,特别是腈基。

    取代: 它可以发生取代反应,特别是涉及二甲氨基。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。形成的主要产物取决于所用的具体反应条件和试剂。

科学研究应用

Clinical Efficacy in Depression

Cianopramine has been investigated primarily for its effectiveness in treating depressive disorders. A notable double-blind trial involving 60 patients demonstrated that this compound significantly improved depressive symptoms compared to placebo. The study utilized the Hamilton Scale of Depression for evaluation, revealing statistical superiority (P < 0.02) over placebo treatments. The mean daily dose administered was approximately 3.3 mg, which was well-tolerated with minimal anticholinergic side effects compared to amitriptyline, another tricyclic antidepressant .

Table 1: Comparison of this compound and Amitriptyline in Depression Treatment

ParameterThis compound (Mean Dose)Amitriptyline (Mean Dose)Placebo
Daily Dose3.3 mg86.4 mgN/A
Efficacy (Hamilton Scale)Superior (P < 0.02)SuperiorBaseline
Anticholinergic Side EffectsComparable to placeboHigher frequencyN/A

Comparative Studies with Other Antidepressants

Comparative research highlights this compound's unique profile among tricyclic antidepressants. While it shares similarities with other SSRIs regarding serotonin inhibition, its side effect profile appears more favorable. For instance, studies have shown that this compound has fewer sedative effects and lower instances of weight gain compared to traditional tricyclics like amitriptyline .

Table 2: Side Effect Comparison Among Antidepressants

Side EffectThis compoundAmitriptylineOther SSRIs
SedationLowerHigherVariable
Weight GainMinimalSignificantVariable
Anticholinergic EffectsLowHighLow

Broader Applications in Anxiety Disorders

Beyond depression, this compound's potential application extends to anxiety disorders. Its serotonergic activity may provide therapeutic benefits in conditions such as panic disorder and generalized anxiety disorder. The mechanisms through which it exerts these effects likely overlap with those observed in depression treatment, emphasizing the role of serotonin modulation .

Case Studies and Observational Data

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with major depressive disorder showed significant improvement after eight weeks on this compound, reporting reduced anxiety levels and improved mood stability.
  • Case Study 2 : In a cohort of patients with comorbid anxiety and depression, this compound was associated with improved outcomes on both anxiety scales and depression rating scales.

These anecdotal reports support the findings from controlled trials and suggest that this compound could be a versatile option for treating mood disorders.

相似化合物的比较

氰普拉明类似于其他三环类抗抑郁药,如丙米嗪、克洛米帕明和阿米替林。 它在特异性抑制血清素再摄取和对血清素受体的弱拮抗作用方面是独特的 . 其他类似的化合物包括:

氰普拉明独特的血清素再摄取抑制和受体拮抗作用的结合使其区别于这些相关化合物。

生物活性

Cianopramine, a tricyclic antidepressant, exhibits significant biological activity primarily through its mechanism as a potent inhibitor of serotonin (5-HT) uptake. This article explores the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by various studies and case analyses.

This compound functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thus increasing its availability in the brain. This action is crucial for alleviating depressive symptoms. In a study examining its effects on platelet serotonin uptake, this compound demonstrated a 57% to 80% inhibition of 14C-labeled serotonin uptake depending on the dosage administered (0.5 mg to 2 mg) within two hours post-administration .

Pharmacological Profile

The following table summarizes key pharmacological data regarding this compound:

Parameter Value
Type Tricyclic Antidepressant
Primary Action Serotonin Reuptake Inhibition
Dosage Range 0.5 mg to 2 mg
Inhibition of 5-HT Uptake 57% (0.5 mg), 80% (2 mg)
Alpha-Receptor Antagonism Weak (not clinically relevant)

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating depression. A notable double-blind study involved 60 patients diagnosed with various types of depressive episodes according to DSM-III criteria. Participants were randomized to receive either this compound, amitriptyline, or placebo. The results indicated that this compound significantly reduced depressive symptoms compared to placebo, with a statistical significance (P < 0.02) noted in Hamilton Depression Rating Scale evaluations .

Safety Profile and Adverse Effects

While this compound shows promise as an effective antidepressant, it is essential to consider its safety profile. The following table outlines common adverse effects associated with this compound:

Adverse Effect Incidence
Dry Mouth Common
Sedation Moderate incidence
Anticholinergic Symptoms Comparable to placebo
Serious Adverse Events Low incidence reported

A systematic review highlighted that tricyclic antidepressants, including this compound, may reduce depressive symptoms but also carry risks of serious adverse events . The review emphasized the need for careful monitoring of patients due to potential side effects such as sedation and anticholinergic symptoms.

Case Studies and Research Findings

Several case studies have reinforced the clinical findings regarding this compound's efficacy and safety:

  • Case Study: Depression Treatment
    • In a controlled trial involving patients with major depressive disorder, this compound was administered at an average daily dose of 3.3 mg. The outcomes demonstrated significant improvements in mood and overall patient well-being compared to placebo .
  • Long-term Efficacy
    • A follow-up study assessed long-term outcomes in patients treated with this compound over six months. Results indicated sustained improvement in depressive symptoms with manageable side effects .
  • Comparative Analysis
    • Comparative studies with other tricyclic antidepressants showed that while this compound is effective, it presents fewer anticholinergic side effects than amitriptyline, making it a preferable option for certain patient populations .

属性

CAS 编号

66834-24-0

分子式

C20H23N3

分子量

305.4 g/mol

IUPAC 名称

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile

InChI

InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3

InChI 键

LQXYCDLHSKICDY-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

规范 SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

外观

Solid powder

Key on ui other cas no.

66834-24-0

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-cyano-imipramine
3-cyanoimipramine
5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile
cianopramine
cyanoimipramine
Ro 11-2465

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cianopramine
Reactant of Route 2
Cianopramine
Reactant of Route 3
Cianopramine
Reactant of Route 4
Cianopramine
Reactant of Route 5
Cianopramine
Reactant of Route 6
Reactant of Route 6
Cianopramine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。